Trifluoroacetic acid-d chemical properties and physical constants
Trifluoroacetic acid-d chemical properties and physical constants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroacetic acid-d (TFA-d), with the chemical formula CF₃CO₂D, is the deuterated analogue of trifluoroacetic acid (TFA). It is a strong organic acid and a versatile reagent and solvent with unique properties that make it invaluable in various scientific and industrial applications.[1] Its primary utility stems from the combination of the strong acidity of the trifluoroacetyl group and the isotopic labeling with deuterium.[1] This makes it particularly useful in Nuclear Magnetic Resonance (NMR) spectroscopy, where it can be used as a solvent or a reagent to minimize proton signals from the solvent itself.[1][2] Furthermore, its role in organic synthesis, particularly in the cleavage of protecting groups like the tert-butyloxycarbonyl (Boc) group, is well-established.[1] This guide provides an in-depth overview of the chemical properties, physical constants, and key experimental methodologies related to Trifluoroacetic acid-d.
Core Chemical and Physical Properties
Trifluoroacetic acid-d is a colorless, volatile, and hygroscopic liquid with a pungent odor similar to acetic acid.[3][4] The presence of the highly electronegative fluorine atoms significantly increases its acidity compared to acetic acid.[5]
Table 1: Physical and Chemical Constants of Trifluoroacetic Acid-d
| Property | Value | Reference(s) |
| Chemical Formula | C₂DF₃O₂ | [6] |
| Molecular Weight | 115.03 g/mol | [3][7][8] |
| CAS Number | 599-00-8 | [3][7] |
| Appearance | Clear, colorless liquid | [3][7] |
| Melting Point | -15 °C | [3][9] |
| Boiling Point | 71-75 °C | [3][9][10] |
| Density | 1.493 g/mL at 25 °C | [3][9] |
| Refractive Index (n20/D) | 1.3 | [3][9] |
| Water Solubility | Miscible | [3][11] |
| Isotopic Purity | Typically ≥99.5 atom % D | [1][9] |
Experimental Protocols
This section details the methodologies for determining the key physical constants of Trifluoroacetic acid-d and its application in a common synthetic procedure. Given the corrosive and hygroscopic nature of TFA-d, appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment (gloves, safety goggles), are mandatory.[12][13][14]
Determination of Melting Point
The melting point of Trifluoroacetic acid-d, which is -15 °C, is determined using a cryostat or a low-temperature thermometer in a controlled cooling bath.
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Apparatus: Cryostat or insulated cooling bath (e.g., dry ice/acetone), small test tube, low-temperature thermometer, and a stirring device.
-
Procedure:
-
Place a small sample (1-2 mL) of Trifluoroacetic acid-d into a dry test tube.
-
Insert a calibrated low-temperature thermometer into the sample, ensuring the bulb is fully immersed.
-
Place the test tube in the cooling bath.
-
Stir the sample gently and continuously as it cools to ensure uniform temperature.
-
Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. The melting point is the temperature at which the solid and liquid phases are in equilibrium upon slow warming. For a pure compound, the melting and freezing points should be nearly identical.[3][7][12]
-
Determination of Boiling Point
The boiling point is determined using the capillary tube method, which is suitable for small sample volumes.
-
Apparatus: Thiele tube or a melting point apparatus with a heating block, thermometer, small test tube, capillary tube (sealed at one end), and a suitable heating medium (e.g., silicone oil).
-
Procedure:
-
Place a small amount of Trifluoroacetic acid-d (0.5-1 mL) into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer.
-
Heat the Thiele tube or heating block slowly.
-
As the temperature approaches the expected boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[15]
-
Determination of Density
The density of Trifluoroacetic acid-d can be accurately measured using a pycnometer.
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a constant temperature water bath.
-
Procedure:
-
Clean and dry the pycnometer thoroughly and determine its mass (m_pycnometer).
-
Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Adjust the volume of the water to the calibration mark and weigh the pycnometer filled with water (m_water).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with Trifluoroacetic acid-d, bring it to the same constant temperature, adjust the volume, and weigh it (m_TFA-d).
-
The density of Trifluoroacetic acid-d is calculated using the formula: Density_TFA-d = [(m_TFA-d - m_pycnometer) / (m_water - m_pycnometer)] * Density_water (where the density of water at the given temperature is known).[16][17][18]
-
Determination of Refractive Index
The refractive index is measured using a refractometer, a standard instrument in most chemistry laboratories.
-
Apparatus: Abbe refractometer, constant temperature water bath, and a light source (typically a sodium lamp).
-
Procedure:
-
Calibrate the refractometer using a standard liquid with a known refractive index.
-
Ensure the prism surfaces of the refractometer are clean and dry.
-
Apply a few drops of Trifluoroacetic acid-d to the lower prism.
-
Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
Read the refractive index directly from the instrument's scale.[13][19]
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the compound to be analyzed is dissolved in Trifluoroacetic acid-d. The solution is placed in an NMR tube, which is then inserted into the spectrometer. ¹H and ¹³C NMR spectra are acquired. The deuteration of TFA-d minimizes the solvent's proton signals, allowing for clearer observation of the analyte's signals.[2][14] In some cases, a few drops of TFA-d are added to a sample dissolved in another deuterated solvent (like DMSO-d₆) to shift the resonance of exchangeable protons (e.g., from water or hydroxyl groups) downfield, thus preventing signal overlap.[20][21]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An attenuated total reflectance (ATR)-FTIR spectrometer is commonly used. A small drop of neat Trifluoroacetic acid-d is placed directly on the ATR crystal. The spectrum is then recorded. Characteristic strong bands for TFA are observed, which can interfere with the analysis of peptides.[22] Methodologies exist to subtract the TFA contribution from the spectra of unpurified synthetic peptides.[22][23]
-
Mass Spectrometry (MS): Trifluoroacetic acid is often used as an ion-pairing agent in liquid chromatography-mass spectrometry (LC-MS) for the analysis of peptides and proteins.[11] For direct analysis of TFA-d, techniques like electrospray ionization (ESI) in negative mode can be employed, where the deprotonated molecular ion [M-D]⁻ would be detected.[24]
Boc Deprotection in Peptide Synthesis
Trifluoroacetic acid is a standard reagent for removing the tert-butyloxycarbonyl (Boc) protecting group from amines, a crucial step in solid-phase peptide synthesis (SPPS).[1][25]
-
Materials: Boc-protected amino acid or peptide on a solid support resin, a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)), dichloromethane (B109758) (DCM), cold diethyl ether, and a reaction vessel.[1]
-
Procedure:
-
The peptide-resin is washed with DCM.
-
The cleavage cocktail is added to the resin.
-
The mixture is gently agitated at room temperature for 2-4 hours.
-
The resin is filtered, and the filtrate containing the deprotected peptide is collected.
-
The peptide is precipitated from the filtrate by adding cold diethyl ether.
-
The precipitated peptide is collected by centrifugation or filtration and washed with cold diethyl ether to remove scavengers and residual TFA.[1][26]
-
Visualizations
Experimental Workflow for Boc Deprotection
Caption: Workflow for TFA-mediated Boc deprotection of a peptide from a solid support.
Logical Relationship in NMR Sample Preparation
Caption: Decision process for using Trifluoroacetic Acid-d in NMR sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
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- 4. byjus.com [byjus.com]
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- 6. dkpandey.weebly.com [dkpandey.weebly.com]
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- 8. CN114349630A - Preparation method of deuterated trifluoroacetic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN114349630B - Preparation method of deuterated trifluoroacetic acid - Google Patents [patents.google.com]
- 11. Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. armar-europa.de [armar-europa.de]
- 15. youtube.com [youtube.com]
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- 17. matestlabs.com [matestlabs.com]
- 18. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 19. Refractive index - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid — Nanalysis [nanalysis.com]
- 22. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. benchchem.com [benchchem.com]
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